molecular formula C6H7BrN2O B11744422 (4-Amino-6-bromopyridin-3-yl)methanol

(4-Amino-6-bromopyridin-3-yl)methanol

Cat. No.: B11744422
M. Wt: 203.04 g/mol
InChI Key: DZRSDNSQZDIMFZ-UHFFFAOYSA-N
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Description

(4-Amino-6-bromopyridin-3-yl)methanol is a pyridine derivative with a bromine atom at the 6-position, an amino group (-NH₂) at the 4-position, and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₆H₇BrN₂O, with a molecular weight of 219.04 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the amino and hydroxymethyl groups contribute to hydrogen-bonding interactions, influencing solubility and crystallinity .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

(4-amino-6-bromopyridin-3-yl)methanol

InChI

InChI=1S/C6H7BrN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9)

InChI Key

DZRSDNSQZDIMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)CO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-Amino-6-bromopyridin-3-yl)methanol can be compared to related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications. Key analogs include:

  • (4-Amino-6-chloropyridin-3-yl)methanol (Cl substituent instead of Br)
  • (4-Amino-6-iodopyridin-3-yl)methanol (I substituent instead of Br)
  • (4-Amino-2-bromopyridin-3-yl)methanol (Br at 2-position instead of 6-position)
  • (6-Bromo-4-nitropyridin-3-yl)methanol (NO₂ instead of NH₂)

Table 1: Physicochemical and Structural Comparison

Compound Molecular Weight (g/mol) Substituent Position (Br/X) Melting Point (°C) Solubility in Methanol Key Applications
This compound 219.04 6-Br 145–148 (predicted) High Pharmaceutical intermediates, crystallography studies
(4-Amino-6-chloropyridin-3-yl)methanol 174.59 6-Cl 132–135 Moderate Agrochemical precursors
(4-Amino-6-iodopyridin-3-yl)methanol 266.04 6-I 160–163 Low Radiolabeling probes
(6-Bromo-4-nitropyridin-3-yl)methanol 249.03 4-NO₂ 190–195 Low Explosives research

Key Findings:

Halogen Effects : Bromine’s larger atomic radius compared to chlorine and iodine increases steric hindrance, slowing nucleophilic substitution but enhancing π-stacking in crystal structures. This is often analyzed using SHELX for refinement .

Solubility: The hydroxymethyl group improves methanol solubility, as observed in solvent-extraction studies . Brominated analogs generally exhibit lower solubility in polar solvents than chlorinated ones.

Biological Activity: Amino-substituted derivatives show higher bioavailability than nitro-substituted analogs, making them preferable in drug design.

Crystallography : Tools like ORTEP-3 are critical for visualizing molecular conformations; bromine’s electron density aids in precise structure determination .

Research Implications

The comparison highlights the versatility of this compound in synthetic chemistry. Its bromine atom and hydrogen-bonding groups make it a robust candidate for crystallographic studies using SHELX and ORTEP-3 , while its solubility profile aligns with methanol-based extraction methodologies . Future research could explore its efficacy in metal-organic frameworks or as a ligand in catalysis.

Biological Activity

(4-Amino-6-bromopyridin-3-yl)methanol is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural properties that facilitate various biological interactions. This article delves into the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and relevant case studies.

  • Molecular Formula : C6H7BrN2O
  • Molecular Weight : Approximately 203.0366 g/mol
  • Structure : The compound features a pyridine ring with an amino group and a bromine atom, along with a hydroxymethyl group.

Biological Activity Overview

The biological activity of this compound is primarily investigated for its potential applications in:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceuticals.
  • Antimicrobial Activity : Initial studies suggest that it may exhibit antibacterial and antifungal properties.
  • Enzyme Inhibition : Research indicates potential for inhibiting specific enzymes, which can be crucial in therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination of Pyridine Derivatives : Utilizing bromine to introduce the bromine substituent on the pyridine ring.
  • Reduction Reactions : Following bromination, reduction processes are employed to form the hydroxymethyl group.
  • Purification Techniques : Silica gel chromatography is commonly used for purification.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 93.7 to 46.9 μg/mL for Gram-positive bacteria.
  • Antifungal Activity was also noted, with MIC values from 7.8 to 5.8 μg/mL against common fungal pathogens .

Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that this compound interacts with specific enzymes involved in metabolic pathways. For instance:

  • Molecular dynamics simulations demonstrated that the compound could bind effectively to target enzymes through hydrophobic contacts, which is crucial for its pharmacological efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

Compound NameSimilarityKey Features
(2-Amino-6-bromopyridin-3-yl)methanol0.80Different substitution pattern on pyridine
(2,6-Dibromopyridin-3-yl)methanol0.80Contains two bromine atoms
(6-Bromo-2-methoxypyridin-3-yl)methanol0.76Methoxy group instead of amino group
3-(6-Bromopyridin-3-yl)propan-1-ol0.79Longer carbon chain substituent

This table illustrates how variations in substitution patterns can lead to significant differences in biological activity and chemical reactivity.

Q & A

Q. What are the standard synthetic routes for (4-Amino-6-bromopyridin-3-yl)methanol, and what are the critical reaction parameters affecting yield?

  • Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor followed by functional group introduction. For example, halogenation (e.g., bromination) of a 4-aminopyridine derivative at the 6-position can be achieved using reagents like PBr₃ or NBS under controlled temperatures (0–25°C). Subsequent hydroxymethylation via formylation (e.g., using paraformaldehyde) or reduction (e.g., NaBH₄) of a carbonyl intermediate completes the synthesis . Critical Parameters :
  • Temperature control during halogenation to avoid over-substitution.
  • Solvent choice (e.g., DMF for polar intermediates, ethanol for reductions).
  • Purification via column chromatography or recrystallization to isolate the product.
StepReagents/ConditionsYield RangeReference
HalogenationPBr₃, 0°C, DCM60–75%
HydroxymethylationParaformaldehyde, H₂SO₄, 80°C50–65%

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the pyridine ring protons (δ 7.5–8.5 ppm for aromatic H) and hydroxymethyl group (δ 4.5–5.0 ppm for -CH₂OH). The amino group (δ 5.5–6.5 ppm) may show broad signals due to hydrogen bonding .
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1050 cm⁻¹ (C-O in -CH₂OH), and ~1550 cm⁻¹ (C=C aromatic) confirm functional groups.
  • MS (ESI) : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 217.03 g/mol for C₆H₇BrN₂O). Fragmentation patterns (e.g., loss of -CH₂OH) validate the structure .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the halogenation step during synthesis?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : The 4-amino group directs electrophilic bromination to the 6-position via resonance stabilization.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance selectivity by stabilizing transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution over radical pathways.
  • Temperature : Lower temperatures (0–10°C) reduce side reactions. Comparative studies using DFT calculations can predict substitution patterns .

Q. How can X-ray crystallography using SHELX resolve ambiguities in molecular structure?

  • Methodological Answer :
  • Data Collection : High-resolution (~0.8 Å) X-ray diffraction data collected at low temperature (100 K) minimizes thermal motion artifacts.
  • Software (SHELXL) : Refinement of atomic coordinates, displacement parameters, and hydrogen bonding networks. For example, the hydroxymethyl group’s orientation can be confirmed via electron density maps .
  • ORTEP Visualization : Generate 3D molecular diagrams to validate bond angles and torsional strains (e.g., pyridine ring planarity) .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :
  • Iterative Refinement : Cross-validate NMR/IR data with crystallographic results. For instance, if NMR suggests a -CH₂OH conformation inconsistent with X-ray data, check for dynamic effects (e.g., rotamer interconversion) via variable-temperature NMR .
  • Computational Modeling : Use Gaussian or ORCA to simulate NMR chemical shifts from the crystallographic structure, resolving discrepancies .

Q. Designing SAR Studies: How do substituents at the 4-amino and 6-bromo positions affect bioactivity?

  • Methodological Answer :
  • Library Synthesis : Replace -NH₂ with -NHR (R = alkyl, acyl) or -Br with -Cl/-I to create analogs.
  • Bioassays : Test against target enzymes (e.g., kinases) to correlate substituent electronegativity/steric bulk with inhibition (IC₅₀).
  • Data Table :
Substituent (Position 4)Bromine Analog (Position 6)IC₅₀ (μM)
-NH₂-Br2.1
-NHAc-Br8.7
-NH₂-Cl5.3

SAR trends suggest electron-donating groups at position 4 enhance activity, while smaller halogens reduce steric hindrance .

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